molecular formula C19H14N2S B13919206 4-Phenyl-2-thioxo-6-p-tolyl-1,2-dihydro-pyridine-3-carbonitrile

4-Phenyl-2-thioxo-6-p-tolyl-1,2-dihydro-pyridine-3-carbonitrile

Cat. No.: B13919206
M. Wt: 302.4 g/mol
InChI Key: KQMSDUBWVYUTPO-UHFFFAOYSA-N
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Description

4-Phenyl-2-thioxo-6-p-tolyl-1,2-dihydro-pyridine-3-carbonitrile is a heterocyclic compound that features a pyridine ring fused with a thioxo group and substituted with phenyl and p-tolyl groups. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenyl-2-thioxo-6-p-tolyl-1,2-dihydro-pyridine-3-carbonitrile typically involves the reaction of 4-amino-3-carbethoxy-1,2-dihydrospiro (naphthalene-2,1′-cycloalkanes) with p-tolylisothiocyanate. This reaction yields 4-oxo-2-thioxo-3-p-tolyl-1,2,3,4,5,6-hexahydro (benzo [h]quinazoline-5,1′-cycloalkanes), which can be further alkylated using various halo compounds to produce the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis in a laboratory setting can be scaled up for industrial purposes by optimizing reaction conditions, using appropriate catalysts, and ensuring efficient purification processes.

Chemical Reactions Analysis

Types of Reactions

4-Phenyl-2-thioxo-6-p-tolyl-1,2-dihydro-pyridine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and p-tolyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents and nucleophiles like amines or alcohols are employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and thioethers.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-Phenyl-2-thioxo-6-p-tolyl-1,2-dihydro-pyridine-3-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-Phenyl-2-thioxo-6-p-tolyl-1,2-dihydro-pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it has been shown to interact with ecto-5’-nucleotidase, an enzyme involved in the hydrolysis of adenosine monophosphate to adenosine, which plays a role in cancer growth through immune system suppression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Phenyl-2-thioxo-6-p-tolyl-1,2-dihydro-pyridine-3-carbonitrile is unique due to its specific substitution pattern and the presence of both phenyl and p-tolyl groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C19H14N2S

Molecular Weight

302.4 g/mol

IUPAC Name

6-(4-methylphenyl)-4-phenyl-2-sulfanylidene-1H-pyridine-3-carbonitrile

InChI

InChI=1S/C19H14N2S/c1-13-7-9-15(10-8-13)18-11-16(14-5-3-2-4-6-14)17(12-20)19(22)21-18/h2-11H,1H3,(H,21,22)

InChI Key

KQMSDUBWVYUTPO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=C(C(=S)N2)C#N)C3=CC=CC=C3

Origin of Product

United States

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